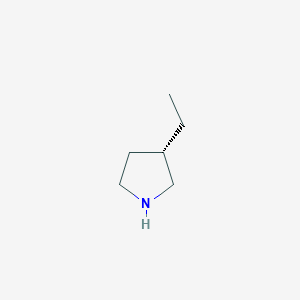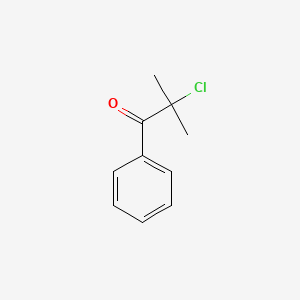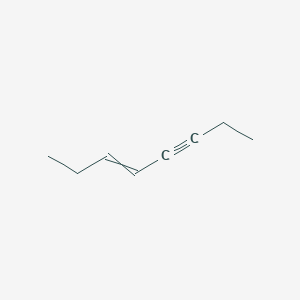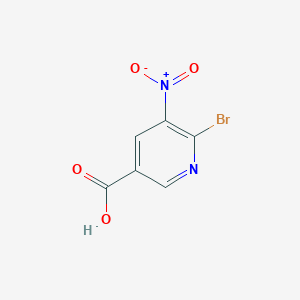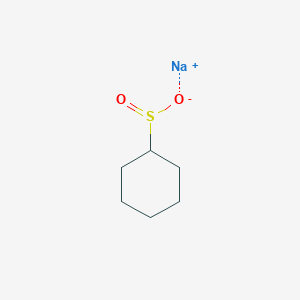
4-Phenylbutyl acetate
概要
説明
4-Phenylbutyl acetate (PBA) is a chemical compound that belongs to the ester family. It is commonly used in the fragrance industry due to its pleasant, fruity, and floral aroma. PBA is also found in various fruits, such as apples, bananas, and strawberries.
科学的研究の応用
Neurological Research
4-Phenylbutyrate (4-PBA) demonstrates potential in treating Alzheimer's disease. It ameliorates cognitive deficits and reduces tau pathology in Alzheimer's mouse models without affecting β-amyloid burden. 4-PBA’s role as a histone deacetylase inhibitor suggests its potential to enhance gene transcription and exert neuroprotective effects (Ricobaraza et al., 2009).
Cardiovascular and Renal Health
4-Phenylbutyl acetate-related compounds have been investigated as angiotensin-converting enzyme (ACE) inhibitors. These compounds, like 4-substituted prolines, show increased potency compared to their unsubstituted counterparts in managing hypertension (Krapcho et al., 1988).
Chemical Synthesis and Biotechnology
4-Phenylbutyl acetate derivatives play a role in the synthesis of ACE inhibitors. The kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate, is catalyzed by lipase in a two-phase system, showcasing the compound's significance in enzyme-mediated processes (Liese et al., 2002).
Cancer Research
4-Phenylbutyrate has been studied for its effects on cystic fibrosis bronchial epithelial cells. The compound's impact on protein profiles, including cellular chaperones and trafficking molecules, suggests a role in modifying cellular processes relevant to cancer research (Singh et al., 2006).
Green Chemistry
The compound's derivative, ethyl (4-phenylphenyl)acetate, has been synthesized via green Suzuki coupling reactions. This process emphasizes the role of 4-phenylbutyl acetate derivatives in developing eco-friendly synthetic methods for pharmaceutical compounds (Costa et al., 2012).
Stroke Treatment
Sodium 4-Phenylbutyrate exhibits neuroprotective effects against cerebral ischemic injury. Its mechanism involves inhibiting ER stress-mediated apoptosis and inflammation, suggesting its therapeutic potential in stroke treatment (Qi et al., 2004).
Plant Biotechnology
4-Phenylbutyric acid, another derivative, enhances plant regeneration by mimicking auxin's effect. This finding can be applied to plant tissue culture engineering and studying plant β-oxidation pathways (Iwase et al., 2022).
Microbial Metabolism
Research on microbial behavior under feast/famine conditions using Paracoccus pantotrophus revealed insights into poly(beta-hydroxybutyrate) production and consumption, highlighting the relevance of 4-phenylbutyl acetate derivatives in microbial metabolism studies (van Aalst-van Leeuwen et al., 1997).
Battery Technology
Phenyl acetate derivatives, like 4-fluorophenyl acetate, improve the performance of electrolyte additives in lithium-ion batteries. This research demonstrates the compound's potential application in enhancing battery efficiency and longevity (Li et al., 2014).
Proteostasis in Various Pathologies
4-Phenylbutyric acid has been explored for its therapeutic effects in maintaining proteostasis. Its role as a chemical chaperone can help alleviate endoplasmic reticulum stress, suggesting potential applications in various pathologies including neurodegenerative diseases (Kolb et al., 2015).
作用機序
Safety and Hazards
将来の方向性
Nanocomposites, which can include compounds like 4-Phenylbutyl acetate, are of special interest for the development of flexible electronic, optical, and mechanical devices . These materials take advantage of the electrical, chemical, and mechanical properties of a polymeric matrix, especially in force sensors, as well as the properties of a conductive filler .
特性
IUPAC Name |
4-phenylbutyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLAFFPEVBOYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311745 | |
| Record name | Benzylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylpropyl acetate | |
CAS RN |
7492-40-2 | |
| Record name | Benzylpropyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)
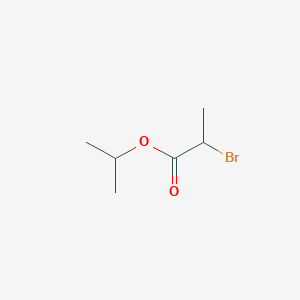

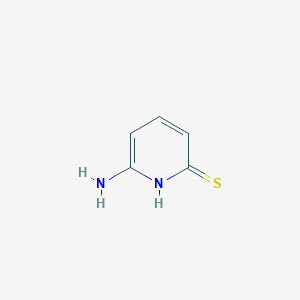

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3193711.png)


